molecular formula C40H56O B151641 15-Ebbct CAS No. 132541-62-9

15-Ebbct

Cat. No.: B151641
CAS No.: 132541-62-9
M. Wt: 552.9 g/mol
InChI Key: AULCUSCIZQQSMU-WDJSDFAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15,15’-Epoxy-beta,beta-carotene, also known as beta-carotene 15,15’-epoxide, is a member of the carotenoid family. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. These compounds are responsible for the vibrant red, orange, and yellow colors in many fruits and vegetables. 15,15’-Epoxy-beta,beta-carotene is a derivative of beta-carotene, which is well-known for its role as a precursor to vitamin A and its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15,15’-Epoxy-beta,beta-carotene typically involves the epoxidation of beta-carotene. This can be achieved through various chemical reactions, including the use of peracids or other oxidizing agents. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the epoxide group at the 15,15’ position .

Industrial Production Methods: Industrial production of 15,15’-Epoxy-beta,beta-carotene may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce carotenoids. These microorganisms are cultivated in large-scale fermentation processes, followed by extraction and purification of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 15,15’-Epoxy-beta,beta-carotene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more polar compounds, while reduction can regenerate beta-carotene .

Scientific Research Applications

15,15’-Epoxy-beta,beta-carotene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15,15’-Epoxy-beta,beta-carotene involves its antioxidant properties. It can quench reactive oxygen species (ROS) and protect cells from oxidative damage. Additionally, it can be converted to vitamin A in the body, which is essential for vision, immune function, and cellular communication .

Comparison with Similar Compounds

    Beta-carotene: The parent compound, known for its role as a vitamin A precursor.

    Alpha-carotene: Another carotenoid with similar antioxidant properties.

    Lutein and Zeaxanthin: Carotenoids with roles in eye health.

    Lycopene: A carotenoid with strong antioxidant properties

Uniqueness: 15,15’-Epoxy-beta,beta-carotene is unique due to the presence of the epoxide group at the 15,15’ position, which imparts distinct chemical reactivity and potential biological activity compared to other carotenoids .

Properties

CAS No.

132541-62-9

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

IUPAC Name

2,3-bis[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]oxirane

InChI

InChI=1S/C40H56O/c1-29(21-23-35-33(5)19-13-25-39(35,7)8)15-11-17-31(3)27-37-38(41-37)28-32(4)18-12-16-30(2)22-24-36-34(6)20-14-26-40(36,9)10/h11-12,15-18,21-24,27-28,37-38H,13-14,19-20,25-26H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,29-15+,30-16+,31-27+,32-28+

InChI Key

AULCUSCIZQQSMU-WDJSDFAOSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C2OC2/C=C(/C=C/C=C(/C=C/C3=C(CCCC3(C)C)C)\C)\C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C

Synonyms

15,15'-epoxy-beta,beta-carotene
15-EBBCT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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